molecular formula C13H14N2O5 B4296884 1',5-dimethyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

1',5-dimethyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

Cat. No.: B4296884
M. Wt: 278.26 g/mol
InChI Key: NAWXMKLQYPGUBU-UHFFFAOYSA-N
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Description

1’,5-dimethyl-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is a complex organic compound featuring a spiro structure, which is characterized by two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’,5-dimethyl-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps may include:

    Formation of the indole ring: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Spirocyclization: The formation of the spiro structure often requires a cyclization reaction, where a dioxane ring is formed and attached to the indole ring.

    Nitration: Introduction of the nitro group can be done using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.

    Methylation: Methyl groups can be introduced using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1’,5-dimethyl-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the positions adjacent to the nitro group or within the indole ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a catalyst, tin(II) chloride.

    Substitution reagents: Halogens (chlorine, bromine), alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of carboxylic acids or other oxidized species.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or marker in biological studies due to its unique structure.

    Medicine: Investigation as a potential pharmaceutical agent, particularly if it exhibits biological activity such as antimicrobial or anticancer properties.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 1’,5-dimethyl-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression or protein synthesis.

    Disrupting cellular processes: Such as cell division or metabolism.

Comparison with Similar Compounds

Similar Compounds

    1’,5-dimethyl-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one: can be compared to other spiro compounds with similar structures, such as spirooxindoles or spiroindolines.

    Nitroindoles: Compounds with a nitro group attached to an indole ring.

Uniqueness

  • The presence of both a spiro structure and a nitro group makes 1’,5-dimethyl-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one unique compared to other compounds. This combination of features may confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1',5-dimethyl-5-nitrospiro[1,3-dioxane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c1-12(15(17)18)7-19-13(20-8-12)9-5-3-4-6-10(9)14(2)11(13)16/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWXMKLQYPGUBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2(C3=CC=CC=C3N(C2=O)C)OC1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669747
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1',5-dimethyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
Reactant of Route 2
1',5-dimethyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
Reactant of Route 3
1',5-dimethyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
Reactant of Route 4
1',5-dimethyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
Reactant of Route 5
1',5-dimethyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
Reactant of Route 6
1',5-dimethyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

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